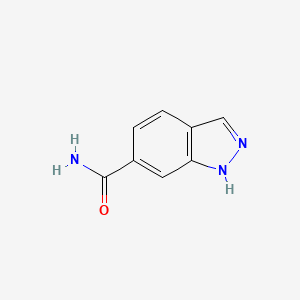

1H-indazole-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGOHJNZYJSJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625201 |

Source

|

| Record name | 1H-Indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906000-44-0 |

Source

|

| Record name | 1H-Indazole-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906000-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-Indazole-6-Carboxamide from Methyl 1H-Indazole-6-Carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1H-indazole-6-carboxamide, a pivotal building block in medicinal chemistry, from its corresponding precursor, methyl 1H-indazole-6-carboxylate. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including the PARP inhibitor Niraparib, underscoring the importance of robust synthetic routes to its derivatives.[1][2] This document details the mechanistic underpinnings, a comprehensive step-by-step experimental protocol, process optimization strategies, and critical safety considerations for the direct aminolysis of the methyl ester. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded methodology for the preparation of this key intermediate.

Introduction and Strategic Importance

The indazole ring system is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties to a wide array of therapeutic agents.[3] this compound, in particular, serves as a crucial intermediate for constructing more complex molecules. Its structural similarity to moieties found in targeted cancer therapies, such as PARP inhibitors, makes its efficient and scalable synthesis a topic of significant interest for accelerating drug discovery and development pipelines.[1][2]

The conversion of a stable methyl ester, such as methyl 1H-indazole-6-carboxylate, into the primary amide is a fundamental transformation in organic synthesis.[] This guide focuses on the direct aminolysis pathway using ammonia, a method favored for its atom economy and straightforward execution. We will dissect the chemical principles governing this reaction to provide a clear understanding of the experimental choices and parameters.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of methyl 1H-indazole-6-carboxylate to this compound proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as aminolysis.[5][6] The reaction is typically reversible and requires specific conditions to drive it toward the desired amide product.[7]

The core mechanism involves three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton transfer event occurs. Another molecule of ammonia can deprotonate the newly added nitrogen, while the negatively charged oxygen can be protonated by the resulting ammonium ion. This converts the methoxy group (-OCH₃) into a better leaving group, methanol (CH₃OH).[6]

-

Elimination of Leaving Group: The lone pair on the nitrogen atom reforms the C=O double bond, leading to the expulsion of the methanol leaving group. The final product is the stable this compound.

To favor the formation of the amide, the reaction is driven forward by using a large excess of ammonia, which acts as both the nucleophile and the solvent/medium, shifting the equilibrium according to Le Châtelier's principle.[7]

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |

| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | C₉H₈N₂O₂ | 176.17 | >97% |

| Ammonia solution (7N in Methanol) | 7664-41-7 | NH₃ | 17.03 | 7N concentration |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | >99.8% |

| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | >99% |

Equipment

-

Pressure-rated, sealable reaction vessel (e.g., a thick-walled glass pressure tube or a stainless-steel autoclave)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Fume hood

Critical Safety Precautions

-

Ammonia Hazard: Ammonia is corrosive and has a pungent, irritating odor.[9] High concentrations of ammonia vapor can cause severe irritation to the respiratory tract, eyes, and skin.[10] All manipulations involving ammonia solutions must be performed inside a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a laboratory coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[9][12][13]

-

Pressure Hazard: The reaction is heated in a sealed vessel, which will generate internal pressure due to the volatility of ammonia and methanol. Use only pressure-rated glassware or a suitable reactor, and never exceed the recommended temperature. Ensure the vessel is sealed correctly before heating.

-

Waste Disposal: Neutralize any residual ammonia in waste streams before disposal, following institutional guidelines.

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, dissolve methyl 1H-indazole-6-carboxylate (e.g., 1.0 g, 5.68 mmol) in a minimal amount of methanol (approx. 2-3 mL).

-

Ammonia Addition: To this solution, add a 7N solution of ammonia in methanol (e.g., 25 mL, 175 mmol, ~30 equivalents). The large excess is critical to drive the reaction to completion.

-

Sealing and Heating: Securely seal the pressure vessel. Place the vessel in an oil bath or heating mantle and heat to 80-90°C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired.

-

Work-up: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. Crucially, do not open the vessel while it is hot or under pressure. Once cooled, carefully open the vessel inside the fume hood.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. A solid residue should remain.

-

Purification: To the crude solid, add diethyl ether (approx. 20-30 mL) and stir or sonicate the suspension. This process, known as trituration, washes away unreacted starting material and soluble impurities.

-

Final Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether and then dry it under high vacuum to yield this compound as a solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indazole ring protons. In a solvent like DMSO-d₆, one would expect to see distinct aromatic protons, with the H3 proton appearing as a singlet or a narrow doublet downfield, and the amide protons (CONH₂) appearing as two broad singlets.[14][15]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the amide carbonyl carbon (typically ~165-170 ppm).[15][16]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₈H₇N₃O, MW = 161.16 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 162.1.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Process Optimization and Troubleshooting

-

Incomplete Conversion: If analysis shows significant amounts of starting material, the reaction time can be extended, or the temperature can be cautiously increased (within the safety limits of the pressure vessel). Increasing the excess of ammonia can also improve the yield.

-

Alternative Ammonia Sources: While a 7N solution of ammonia in methanol is convenient, concentrated aqueous ammonium hydroxide can also be used, though this introduces water which may necessitate a more rigorous drying step. Gaseous ammonia can be bubbled through a solution of the ester in methanol, but this requires specialized equipment.

-

Purification Strategy: If trituration does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is a viable alternative.

Conclusion

The synthesis of this compound from methyl 1H-indazole-6-carboxylate via direct aminolysis is an effective and straightforward transformation. By employing a significant excess of ammonia and conducting the reaction under heat in a sealed system, the equilibrium can be successfully shifted to favor high yields of the desired amide. Adherence to strict safety protocols, particularly when handling ammonia and pressurized systems, is paramount. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps. [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from Master Organic Chemistry. [Link]

-

OrgoSolver. (n.d.). Carbonyl Reactions: Formation of Amides from Esters Using Excess Ammonia (NH₃). Retrieved from OrgoSolver. [Link]

- IsoLab. (n.d.). Ammonia Solution.

-

Henderson, T. J. (2024, October 27). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. Lab Manager. [Link]

-

Quora. (2017, December 23). What safety precautions should you take into consideration when handling ammonia?. Retrieved from Quora. [Link]

-

ReAgent. (2025, October 7). What are the safety precautions when handling laboratory ammonia?. Retrieved from ReAgent. [Link]

-

MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from MDPI. [Link]

-

ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. [Link]

-

Scribd. (n.d.). Ammonia Safety and Handling SOP. Retrieved from Scribd. [Link]

-

National Institutes of Health. (n.d.). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from NIH. [Link]

- Google Patents. (n.d.). US2464094A - Process for the amidation of esters.

-

ChemistryViews. (2022, February 3). Safer Reagent for the Direct Amidation of Carboxylic Acids. Retrieved from ChemistryViews. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from NIH. [Link]

-

Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from Research Explorer. [Link]

-

Royal Society of Chemistry. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from RSC Publishing. [Link]

- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH. [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from ACS Publications. [Link]

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]

-

Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from Indian Chemical Society. [Link]

-

ResearchGate. (2025, August 6). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Retrieved from ResearchGate. [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. youtube.com [youtube.com]

- 9. pushinechemical.com [pushinechemical.com]

- 10. quora.com [quora.com]

- 11. IsoLab - Ammonia Solution [isolab.ess.washington.edu]

- 12. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 13. scribd.com [scribd.com]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

1H-indazole-6-carboxamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indazole-6-Carboxamide

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of 1H-indazole have shown promise as potent agents in oncology, inflammation, and neurology.[4][5][6] Among these, this compound represents a key synthetic intermediate and a pharmacophore of interest. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is paramount for understanding its physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations.[7]

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will serve as a complete roadmap for its determination and analysis, drawing upon established crystallographic principles and data from closely related structures.

Part 1: Synthesis and Crystallization - From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes for indazole derivatives.[2][8][9] A common approach involves the cyclization of an appropriately substituted aromatic precursor. The following is a representative synthetic pathway:

Caption: A generalized synthetic workflow for 1H-indazole derivatives.

The Critical Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free from significant defects.[10] For a small organic molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging and Sitting Drop):

-

Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

-

Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant in the surrounding reservoir.

-

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. This can be achieved using a programmable cooling bath.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-dense "anti-solvent" in which it is insoluble. Crystals may form at the interface.

The rationale behind these techniques is to slowly and controllably bring the solution to a state of supersaturation, from which nucleation and crystal growth can occur in an ordered manner.

Part 2: X-Ray Diffraction - Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][10][11]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers, often equipped with CCD or pixel detectors, are used to measure the intensities and positions of the diffracted X-ray beams.[10]

| Parameter | Typical Value/Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is common for small molecules; Cu provides stronger diffraction.[12] |

| Temperature | 100 K | Reduces atomic thermal motion, leading to higher quality data. |

| Data Collection Strategy | Omega and Phi scans | To collect a complete and redundant dataset of reflections. |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods, which are highly effective for small molecules.[10] This provides an initial electron density map from which the atomic positions can be determined.

The initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Analysis of this compound - What to Expect

Based on the known structures of related indazole derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry

The indazole ring system is expected to be essentially planar.[13] The carboxamide group at the 6-position may exhibit some torsion relative to the plane of the bicyclic system. Key geometric parameters to analyze include:

-

Bond Lengths and Angles: Comparison to standard values can reveal any unusual strain or electronic effects.

-

Torsion Angles: The orientation of the carboxamide group relative to the indazole ring will be of particular interest.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state packing of this compound will be dictated by a network of intermolecular interactions. The presence of both hydrogen bond donors (N-H of the indazole and N-H of the amide) and acceptors (the pyrazolic nitrogen and the carbonyl oxygen) suggests a rich hydrogen-bonding network.

Based on related structures, we can hypothesize the formation of:

-

Hydrogen-Bonded Dimers: The carboxamide groups could form classic R2,2(8) hydrogen-bonded dimers.

-

Catemeric Chains: The indazole N-H could hydrogen bond to the pyrazolic nitrogen of a neighboring molecule, forming chains or helices, a known motif for 1H-indazole itself.[14]

-

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Crystallographic Data Deposition

Upon successful structure determination, it is standard practice to deposit the crystallographic data in a public repository to ensure the integrity and accessibility of the scientific record. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule organic and metal-organic crystal structures.[15][16][17]

Conclusion: From Structure to Function

A detailed understanding of the crystal structure of this compound is not merely an academic exercise. It provides invaluable insights that inform critical aspects of drug development, including:

-

Structure-Activity Relationship (SAR) Studies: A precise molecular geometry can aid in the design of more potent and selective analogs.

-

Polymorph Screening: Identifying the most stable crystalline form is crucial for consistent bioavailability and formulation.

-

Intellectual Property: A novel crystal structure can be a patentable entity.

This guide provides the scientific and methodological foundation for undertaking the crystal structure analysis of this compound. By following these principles, researchers can unlock the solid-state secrets of this important molecule, paving the way for future discoveries.

References

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystallographic data for compounds 6 and 7 are available from the.... Retrieved from [Link]

-

IUCr. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

-

RCSB PDB. (2017). 6AYD: Pim1 complexed with N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)cyclopropanecarboxamide. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubMed Central. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubMed. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubChem. (n.d.). N-(6-methyl-3-pyridinyl)-1H-indazole-6-carboxamide. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloro-3-pyridinyl)-1H-indazole-6-carboxamide. Retrieved from [Link]

-

KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 7. rigaku.com [rigaku.com]

- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Search - Access Structures [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Biological Activity Screening of Novel 1H-Indazole-6-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] This guide focuses specifically on the 1H-indazole-6-carboxamide derivative class, providing a comprehensive framework for its biological activity screening. We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered screening cascade designed to efficiently identify and characterize novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation. We will detail protocols for primary high-throughput screens, secondary mechanistic assays for promising therapeutic areas such as oncology and infectious diseases, and a brief overview of in vivo validation. All methodologies are presented with an emphasis on scientific integrity, incorporating self-validating systems and authoritative grounding through comprehensive referencing.

Introduction: The this compound Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery.[2] Its structural rigidity, coupled with the ability to form multiple hydrogen bonds and engage in various molecular interactions, makes it an ideal foundation for designing targeted therapeutic agents.[1] The this compound subclass, in particular, offers a versatile platform for chemical modification. The carboxamide moiety at the 6-position provides a key interaction point and a vector for exploring structure-activity relationships (SAR), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader indazole family have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and enzyme-inhibitory effects.[3][4][5] This guide provides a strategic roadmap for systematically screening novel this compound libraries to uncover their full therapeutic potential.

Section 1: The Primary Screening Cascade: A High-Throughput Strategy for Hit Identification

The initial phase of any screening campaign is designed for breadth, not depth. The objective is to rapidly and cost-effectively test a library of novel compounds across a small number of robust assays to identify "hits"—compounds that exhibit a desired biological response. This tiered approach conserves resources and focuses deeper mechanistic studies only on the most promising molecules.

The Rationale Behind a Tiered Approach

A tiered screening cascade is the industry-standard methodology for efficiently processing large compound libraries. It begins with high-throughput screening (HTS) using assays that are simple, reproducible, and scalable. Compounds that meet a predefined activity threshold in these primary assays are then advanced to more complex, lower-throughput secondary and tertiary assays for confirmation and mechanistic elucidation. This funneling approach ensures that the most resource-intensive experiments are reserved for a small number of highly qualified candidates.

Caption: High-level overview of a tiered screening cascade.

Recommended Primary Assay 1: Cell Viability for Anticancer Potential

Given the extensive reports of anticancer activity among indazole derivatives, a cell-based cytotoxicity screen is an essential primary assay.[6][7][8] The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.

Principle of the Assay: This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Controls (Self-Validation):

-

Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO).

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells to measure background absorbance.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Recommended Primary Assay 2: Broad-Spectrum Antibacterial Activity

Indazole derivatives have shown promise as novel antibacterial agents, including against resistant strains.[10][11] A primary screen should therefore assess activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antibacterial potency.

Step-by-Step Methodology:

-

Bacterial Culture: Grow bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls (Self-Validation):

-

Negative Control: Wells with broth and bacteria but no compound (growth control).

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin or Ampicillin).

-

Sterility Control: Wells with broth only (no bacteria) to check for contamination.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

-

Hit Criteria: Compounds showing an MIC ≤ 16 µg/mL are generally considered promising hits for further investigation.

Section 2: Secondary Assays: Unveiling the Mechanism of Action

Once primary hits are identified, the focus shifts to confirming their activity and understanding how they work. These secondary assays are more targeted and provide crucial insights into the compound's mechanism of action (MOA).

Focus Area: Elucidating Anticancer Mechanisms

For compounds showing potent cytotoxicity in the primary screen, the next logical step is to determine if they act via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

Causality and Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[3] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V-/PI+): Necrotic cells. A significant increase in the Annexin V positive populations compared to the control indicates apoptosis induction.[3]

-

Many indazole derivatives function as kinase inhibitors.[12][13] A hit compound can be screened against a panel of relevant kinases (e.g., PAK1, EGFR, VEGFR-2) to identify specific molecular targets. These assays are typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based methods. A representative compound, 30l, from a 1H-indazole-3-carboxamide series, exhibited excellent inhibitory activity against p21-activated kinase 1 (PAK1) with an IC₅₀ of 9.8 nM.[12]

Caption: PAK1 signaling pathway in cell migration, a target for indazoles.[12]

Focus Area: Characterizing Antibacterial Mechanisms

For antibacterial hits, it is crucial to determine their molecular target, as this can indicate novelty and a lower likelihood of cross-resistance with existing antibiotics.

Causality and Rationale: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it a validated antibacterial target.[4] It consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. This assay measures the inhibition of ATP hydrolysis by GyrB.

Step-by-Step Methodology:

-

Assay Principle: A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction buffer containing purified GyrB enzyme, pyruvate kinase, lactate dehydrogenase, ATP, phosphoenolpyruvate, and NADH.

-

Compound Addition: Add serial dilutions of the hit compound to the reaction mixture in a 96-well UV-transparent plate. Include a known GyrB inhibitor (e.g., Novobiocin) as a positive control and a vehicle (DMSO) as a negative control.

-

Initiation and Measurement: Initiate the reaction by adding supercoiled DNA substrate. Immediately measure the absorbance at 340 nm kinetically over 30 minutes.

-

Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. A potent compound will have a low nanomolar to micromolar IC₅₀.[4]

Data Presentation: Summarizing Screening Results

Quantitative data from screening assays should be summarized in clear, structured tables for easy comparison of compound activities.

Table 1: Anticancer Activity of Hypothetical this compound Derivatives

| Compound ID | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | PAK1 IC₅₀ (nM) | Apoptosis Induction (% Annexin V+) |

| IND-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 15.3 ± 3.1 | 65.2% @ 1µM |

| IND-002 | 25.4 ± 3.1 | > 50 | > 1000 | 8.1% @ 25µM |

| IND-003 | 0.8 ± 0.1 | 1.1 ± 0.3 | 22.1 ± 4.5 | 72.5% @ 1µM |

| Doxorubicin | 0.1 ± 0.02 | 0.2 ± 0.05 | N/A | 85.0% @ 0.1µM |

Table 2: Antibacterial Activity of Hypothetical this compound Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | GyrB IC₅₀ (µM) |

| IND-004 | 2 | 8 | 0.5 ± 0.08 |

| IND-005 | > 64 | > 64 | > 50 |

| IND-006 | 4 | 16 | 1.2 ± 0.2 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Section 3: Advancing Leads: In Vivo Validation

The final step in the preclinical screening process is to evaluate the efficacy of lead compounds in a living system. These experiments are crucial for determining if the in vitro activity translates to a therapeutic effect in vivo.

Caption: Progression from in vitro lead identification to in vivo validation.

Key In Vivo Models

-

Anticancer Efficacy: For anticancer leads, tumor xenograft models are standard. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the test compound. Tumor growth inhibition is the primary endpoint. For example, indazole derivatives have been shown to suppress tumor growth in a 4T1 breast cancer model.[3]

-

Antibacterial Efficacy: For antibacterial leads, mouse infection models are used. Mice are infected with a lethal dose of bacteria and then treated with the compound. The primary endpoint is survival. Efficacy in various mouse infection models has been demonstrated for indazole-based GyrB inhibitors.[4]

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method to assess acute anti-inflammatory activity. The reduction in paw swelling after compound administration is measured over several hours.[5][14]

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. By employing a logical, tiered screening cascade—beginning with broad primary assays, progressing to targeted mechanistic studies, and culminating in in vivo validation—researchers can efficiently and effectively navigate the complex path of drug discovery. This guide provides a robust framework and detailed methodologies to empower scientists to unlock the full therapeutic potential of this valuable chemical class.

References

-

Shaikh, A., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. GSC Biological and Pharmaceutical Sciences, 22(1), 139-146. [Link]

-

Li, J., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 12(45), 29501-29511. [Link]

-

Rebelo, R. A., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 911-916. [Link]

-

El-Malah, A. A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(5), 1123. [Link]

-

Li, X., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. European Journal of Medicinal Chemistry, 92, 446-455. [Link]

-

Sabatino, P., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]

-

Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

-

Puri, S., et al. (2020). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2283. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Request PDF. (n.d.). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Retrieved from [Link]

-

Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

-

Gite, B. D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7352. [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. [Link]

-

Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540-2551. [Link]

-

Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link] (Note: A representative, stable link is used as the original may be dynamic).

-

Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(8), FC01-FC06. [Link]

-

McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(5), 512-516. [Link]

-

Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(8), FC01-FC06. [Link]

-

Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6466-6486. [Link]

-

Khan, Y., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1303, 137525. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1H-Indazole-6-Carboxamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 1H-indazole-6-carboxamide core and its related analogs are integral to the design of various enzyme inhibitors, making them a focal point in contemporary drug discovery and development.[4][5] Marketed drugs such as Niraparib, a PARP inhibitor, feature an indazole-carboxamide scaffold, underscoring the therapeutic significance of this chemical class.[6]

This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound derivatives. In an era where computational approaches are paramount to accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals.[7][8] By leveraging a suite of computational techniques—from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations—we can systematically dissect the therapeutic potential of novel chemical entities before embarking on resource-intensive experimental validation.[8] This guide emphasizes a self-validating system of protocols, grounded in authoritative scientific principles, to ensure the generation of robust and reliable predictive data.

The Strategic Importance of the this compound Scaffold

The versatility of the indazole ring system, with its two nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[9] This structural adaptability has led to the development of indazole derivatives that target a wide array of proteins with high affinity and selectivity. Notable examples of protein classes targeted by indazole-containing compounds include:

-

Protein Kinases: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] Targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Hypoxia-Inducible Factor-1α (HIF-1α).[11][12][13][14]

-

Poly (ADP-ribose) Polymerase (PARP): The indazole scaffold is a key feature in several PARP inhibitors, which have emerged as a targeted therapy for cancers with deficiencies in DNA repair pathways.[6][15]

-

Lipoxygenases: These enzymes are involved in inflammatory pathways, and indazole carboxamides have been explored as potential inhibitors for the treatment of inflammatory diseases.[4]

Given the established therapeutic relevance of this scaffold, the subsequent sections will detail a rigorous in silico workflow to predict and rationalize the bioactivity of novel this compound derivatives.

A Comprehensive In Silico Workflow for Bioactivity Prediction

The prediction of a molecule's biological activity is a multi-faceted process that requires the integration of various computational methodologies. The following workflow is designed to provide a holistic assessment of a novel this compound derivative, from identifying its most probable protein targets to simulating its dynamic behavior within the binding pocket.

Diagram of the In Silico Bioactivity Prediction Workflow

Caption: A comprehensive workflow for in silico bioactivity prediction.

Part 1: Foundational Data Acquisition and Target Identification

The initial and most critical step in predicting the bioactivity of a novel compound is to gather relevant data and identify its most probable biological targets.

Step 1.1: Data Acquisition from Cheminformatics Databases

Rationale: A robust in silico analysis is contingent on high-quality data. Publicly accessible cheminformatics databases are invaluable resources for retrieving information on structurally similar compounds and their experimentally determined bioactivities. This data is essential for building and validating predictive models.

Protocol:

-

Compound Structure Preparation: Obtain the 2D or 3D structure of the this compound derivative of interest. Standardize the structure by correcting bond orders, adding explicit hydrogens, and generating a canonical representation (e.g., SMILES or SDF).

-

Database Searching: Perform substructure and similarity searches in leading bioactivity databases.

| Database | Key Features | URL |

| ChEMBL | Manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data.[16][17][18] | [Link] |

| PubChem | A massive public repository containing information on chemical substances and their biological activities.[16][19] | [Link] |

| BindingDB | Focuses on protein-small molecule interactions, providing detailed binding affinity data (Ki, IC50, etc.).[16][20] | [Link] |

-

Data Curation: Compile a dataset of structurally related indazole derivatives with their corresponding bioactivity data (e.g., IC50, Ki, EC50) against specific protein targets. Ensure consistency in units and activity measures.

Step 1.2: Target Prediction and Validation

Rationale: For a novel compound with no known targets, computational target prediction methods can generate hypotheses about its mechanism of action. These predictions are based on the principle that structurally similar molecules often exhibit similar biological activities.

Protocol:

-

Ligand-Based Target Prediction: Utilize online tools and platforms that predict protein targets based on the chemical structure of the input molecule. These tools compare the input structure to libraries of known bioactive compounds.

-

Prioritization of Predicted Targets: Rank the predicted targets based on the prediction scores, literature evidence linking the target to relevant diseases, and the availability of high-quality 3D protein structures in the Protein Data Bank (PDB).[17]

-

Literature-Based Target Validation: Conduct a thorough literature review to confirm the biological relevance of the top-ranked predicted targets, especially in the context of the intended therapeutic area. For this compound derivatives, likely targets include protein kinases (e.g., VEGFR, FGFR) and PARP enzymes.[6][10][12][14]

Part 2: Structure-Based Prediction of Binding Interactions

Once a set of high-priority targets has been identified, molecular docking can be employed to predict the binding mode and affinity of the this compound derivative to its putative protein receptors.

Step 2.1: Molecular Docking

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a powerful tool for understanding the structural basis of ligand-receptor interactions and for virtual screening of compound libraries.

Protocol:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-solvents, and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of the this compound derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

Generate a diverse set of binding poses.

-

-

Pose Analysis and Scoring:

-

Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Use the docking program's scoring function to estimate the binding affinity for each pose. The scores are typically reported in units of energy (e.g., kcal/mol).

-

Example Docking Study Insights: For indazole derivatives targeting protein kinases, docking studies often reveal crucial hydrogen bonding interactions between the indazole nitrogen atoms and backbone residues in the hinge region of the kinase domain.[10]

Part 3: Advanced Modeling and Simulation for Refined Predictions

To enhance the reliability of the initial predictions, more sophisticated computational models can be developed and applied.

Step 3.1: Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[21][22][23] A well-validated QSAR model can be used to predict the activity of new compounds and to guide the design of more potent analogs.[11][22][24]

Protocol:

-

Dataset Preparation: Use the curated dataset of indazole derivatives and their bioactivities from Step 1.1. Divide the dataset into a training set for model development and a test set for external validation.[21][22]

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors that encode its structural, physicochemical, and electronic properties.

-

Model Building: Employ statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that relates the calculated descriptors to the observed biological activity.

-

Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation techniques to assess its statistical significance and predictive power.[24][25] Key validation parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for the external test set (pred_R²).[23]

-

Activity Prediction: Use the validated QSAR model to predict the bioactivity of the novel this compound derivative.

Step 3.2: Pharmacophore Modeling

Rationale: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[11] It can be used for virtual screening and to rationalize the structure-activity relationships observed in a series of compounds.[4][13][26]

Protocol:

-

Model Generation: Generate a pharmacophore model based on a set of active indazole derivatives or from the ligand-receptor interactions observed in a crystal structure. The model will typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

Model Validation: Validate the pharmacophore model by its ability to distinguish between active and inactive compounds.

-

Conformational Analysis: Map the this compound derivative onto the validated pharmacophore model to assess its conformational fit.

Diagram of a Hypothetical Pharmacophore Model for a Kinase Inhibitor

Caption: A 3D pharmacophore model for a kinase inhibitor.

Step 3.3: Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations can predict the dynamic behavior of the complex over time.[11][12][27] This provides valuable insights into the stability of the binding pose and the energetics of the interaction.[27]

Protocol:

-

System Setup: Take the best-ranked docked pose of the this compound derivative in complex with its target protein as the starting point. Solvate the complex in a water box and add counter-ions to neutralize the system.

-

Simulation: Perform an MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow the system to reach equilibrium.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose by calculating the root-mean-square deviation (RMSD).[27] Also, analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation.[27]

Self-Validating Systems and Trustworthiness

The integrity of in silico predictions hinges on a self-validating framework. Each step in the workflow should be rigorously validated to ensure the reliability of the final bioactivity hypothesis.

-

Cross-Validation in QSAR: The use of internal and external validation sets is crucial to prevent overfitting and to ensure that the QSAR model is generalizable to new compounds.[25]

-

Docking Protocol Validation: Before docking the compound of interest, the docking protocol should be validated by its ability to reproduce the binding pose of a known co-crystallized ligand for the target protein (redocking).

-

Experimental Correlation: Ultimately, the most robust validation comes from experimental testing.[25] The in silico predictions should be viewed as well-informed hypotheses that guide and prioritize subsequent wet-lab experiments. The concordance between predicted and experimental results serves as the final validation of the computational model.

Conclusion

The in silico prediction of bioactivity is an indispensable component of modern drug discovery.[7][28] For a privileged scaffold like this compound, a systematic and validated computational workflow can significantly de-risk and accelerate the identification of promising drug candidates. By integrating data-driven approaches like QSAR and pharmacophore modeling with structure-based methods such as molecular docking and molecular dynamics simulations, researchers can gain deep insights into the therapeutic potential of novel compounds. This guide provides a robust and scientifically grounded framework to navigate the complexities of in silico bioactivity prediction, ultimately fostering the development of the next generation of innovative medicines.

References

- BenchChem. (n.d.). A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold.

- The Distant Reader. (n.d.). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking.

- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (2022, March 23).

- PubMed. (2024, February 8). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy.

- PubMed. (2018, November 2). Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity.

- National Institutes of Health. (2022, December 22). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking.

- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (n.d.).

- National Institutes of Health. (n.d.). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.

- Full article: Validation guidelines for drug-target prediction methods. (2024, November 21).

- Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.

- National Institutes of Health. (n.d.). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration.

- BioChemGraph: Unifying structural and bioactivity data to accelerate drug discovery. (2024, October 23).

- PubMed. (n.d.). In Silico Validation of AI-Assisted Drugs in Healthcare.

- ResearchGate. (n.d.). Small-molecule Bioactivity Databases | Request PDF.

- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- News-Medical.Net. (2020, January 30). Validating the In-Silico Model for Toxicity Studies.

- ResearchGate. (n.d.). QSAR STUDIES OF HEXAHYDRO INDAZOLE DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS | Request PDF.

- EMBL-EBI. (n.d.). ChEMBL.

- Sigma-Aldrich. (2018, November 15). Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity.

- University of Edinburgh Research Explorer. (2021, May 7). Small-molecule Bioactivity Databases.

- PubMed. (2017, November 11). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.

- SciSpace. (2006). In Silico Technologies in Drug Target Identification and Validation.

- National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives.

- PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors.

- PubMed Central. (n.d.). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products.

- RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- PubMed. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.

- Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational.

- BenchChem. (n.d.). In Silico Prediction of 7-Methyl-1H-indazole-3-carboxamide Bioactivity: A Technical Guide.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025, August 19).

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indazole - an emerging privileged scaffold: synthesis and its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 11. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neovarsity.org [neovarsity.org]

- 17. BioChemGraph: Unifying structural and bioactivity data to accelerate drug discovery | EMBL-EBI [ebi.ac.uk]

- 18. ChEMBL - ChEMBL [ebi.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. distantreader.org [distantreader.org]

- 22. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. news-medical.net [news-medical.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Silico Technologies in Drug Target Identification and Validation (2006) | Scott Markel | 19 Citations [scispace.com]

A Multi-Pronged Strategy for Target Deconvolution of 1H-Indazole-6-Carboxamide Derivatives

A Technical Guide for Drug Discovery Professionals

The 1H-indazole-6-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as potent kinase inhibitors.[1][2][3] The identification of the specific molecular targets of novel derivatives is a critical and often rate-limiting step in drug discovery, essential for understanding their mechanism of action, predicting potential off-target effects, and guiding lead optimization.[4][5] This guide presents a comprehensive, multi-pronged strategy for the target identification and deconvolution of novel this compound compounds, integrating computational, chemical proteomics, and genetic approaches.

Part 1: Foundational In Silico and Computational Triage

Before embarking on resource-intensive experimental work, a robust computational analysis can provide valuable initial hypotheses, prioritize experimental avenues, and inform the design of chemical tools.[6] This initial phase leverages the known chemical space of indazole derivatives and the vast amount of publicly available biological data.

Structural Similarity and Substructure Searching

The initial step involves screening the this compound of interest against databases of bioactive molecules like PubChem and ChemBank.[6] By identifying compounds with high structural similarity that have known biological targets, we can generate a preliminary list of potential protein families or specific targets. This method is predicated on the principle that structurally similar molecules often share similar biological activities.[6]

Pharmacophore Modeling and Virtual Screening

If a panel of this compound analogs with varying activity is available, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The resulting pharmacophore can then be used to screen large virtual libraries of protein structures to identify potential targets that possess a complementary binding site.

Molecular Docking

Based on the outputs from similarity searching and pharmacophore modeling, molecular docking studies can be performed against a prioritized list of potential protein targets. For instance, given that many indazole derivatives are kinase inhibitors, docking the this compound into the ATP-binding pocket of a panel of kinases can predict binding affinities and modes.[2][3] This can help to rank and prioritize candidate targets for experimental validation.

Part 2: Experimental Target Identification: A Dual-Pronged Approach

Experimental target identification aims to directly capture the cellular binding partners of the this compound. A dual-pronged approach, combining affinity-based and genetic methods, provides a robust framework for identifying and validating targets.

Affinity-Based Target Identification: Chemical Proteomics